molecular formula C10H10O2 B12984930 1-(2,3-Dihydrobenzofuran-2-yl)ethanone CAS No. 19863-70-8

1-(2,3-Dihydrobenzofuran-2-yl)ethanone

Cat. No.: B12984930
CAS No.: 19863-70-8
M. Wt: 162.18 g/mol
InChI Key: OGBIPSQISUSEHB-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-2-yl)ethanone is an organic compound with the molecular formula C10H10O2 It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzofuran-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-hydroxyacetophenone and ethyl bromoacetate in the presence of a base to form the benzofuran ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydrobenzofuran-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Scientific Research Applications

1-(2,3-Dihydrobenzofuran-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the biological context and the specific target .

Comparison with Similar Compounds

  • 1-(2,3-Dihydrobenzofuran-4-yl)ethanone
  • 1-(2,3-Dihydrobenzofuran-6-yl)ethanone

Comparison: 1-(2,3-Dihydrobenzofuran-2-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for distinct applications. For instance, the position of the ethanone group can affect the compound’s ability to participate in certain reactions or interact with biological targets .

Properties

CAS No.

19863-70-8

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-5,10H,6H2,1H3

InChI Key

OGBIPSQISUSEHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2=CC=CC=C2O1

Origin of Product

United States

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